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Compound of Interest

Compound Name:
5-Amino-2-(trifluoromethyl)pyridin-

4-ol

Cat. No.: B1399387 Get Quote

An In-Depth Technical Guide to the Physical Properties of 5-Amino-2-
(trifluoromethyl)pyridin-4-ol

Abstract
This technical guide provides a comprehensive analysis of the physical properties of 5-Amino-
2-(trifluoromethyl)pyridin-4-ol (CAS No. 1196153-82-8), a critical heterocyclic intermediate in

contemporary pharmaceutical and agrochemical research. While extensive experimental data

for this specific molecule is not widely published, this document synthesizes available

information with expert analysis based on fundamental principles of physical organic chemistry.

We will explore the known identifiers, predict key physical characteristics such as pKa,

solubility, and melting point, and outline the expected spectroscopic profile. Furthermore, this

guide furnishes detailed, standardized protocols for the experimental determination of these

properties, offering a robust framework for researchers and drug development professionals.

Chemical Identity and Molecular Structure
5-Amino-2-(trifluoromethyl)pyridin-4-ol is a substituted pyridine derivative featuring three

key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a trifluoromethyl

group (-CF₃). These groups impart a unique combination of electronic and steric properties,

making it a valuable building block in medicinal chemistry, particularly in the synthesis of novel

antibiotic and enzyme inhibitor candidates.[1][2]
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The fundamental identifiers for this compound are summarized in the table below.

Property Value Source(s)

IUPAC Name
5-Amino-2-

(trifluoromethyl)pyridin-4-ol
-

Synonyms
5-Amino-4-hydroxy-2-

(trifluoromethyl)pyridine
-

CAS Number 1196153-82-8 [3]

Molecular Formula C₆H₅F₃N₂O [3]

Molecular Weight 178.11 g/mol -

Physical Form
Solid (inferred from synthesis

protocols)
[1][2]

digraph "chemical_structure" {

graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill];

node [fontname="Arial", fontsize=12, shape=plaintext];

edge [fontname="Arial", fontsize=12];

// Define nodes for atoms and bonds

N1 [label="N"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N_amino [label="NH₂"];

O_hydroxyl [label="OH"];

CF3 [label="CF₃"];

// Arrange nodes to form the pyridine ring

C2 -> N1 [dir=none, label=""];
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N1 -> C6 [dir=none, label=""];

C6 -> C5 [dir=none, label=""];

C5 -> C4 [dir=none, label=""];

C4 -> C3 [dir=none, label=""];

C3 -> C2 [dir=none, label=""];

// Add double bonds

edge [style=double];

C2 -> C3;

C4 -> C5;

C6 -> N1;

// Attach substituents

edge [style=solid];

C2 -> CF3 [dir=none];

C4 -> O_hydroxyl [dir=none];

C5 -> N_amino [dir=none];

// Invisible nodes for layout

{rank=same; C3; C5}

{rank=same; C2; C6}

}

Caption: Chemical structure of 5-Amino-2-(trifluoromethyl)pyridin-4-ol.

Analysis of Physicochemical Properties
(Experimental and Predicted)
Direct experimental values for many physical properties of this compound are scarce in the

literature. However, its structure allows for robust predictions grounded in the established

behavior of its constituent functional groups.
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Melting and Boiling Point
As a solid organic molecule with multiple hydrogen-bonding moieties (hydroxyl and amino

groups), 5-Amino-2-(trifluoromethyl)pyridin-4-ol is expected to have a relatively high melting

point, likely well above 100 °C. The strong intermolecular forces of hydrogen bonding,

combined with dipole-dipole interactions from the polar C-F bonds and the pyridine ring, require

significant thermal energy to disrupt the crystal lattice. Its boiling point would be

correspondingly high, and decomposition may occur before boiling at atmospheric pressure.

Solubility Profile
The solubility of this compound is governed by the interplay of its polar and non-polar features.

Aqueous Solubility: The presence of the amino and hydroxyl groups allows for hydrogen

bonding with water, suggesting some degree of aqueous solubility. However, the

trifluoromethyl group is highly hydrophobic, and the aromatic pyridine ring is moderately so,

which will limit its solubility in water. The molecule's amphipathic nature suggests it will be, at

best, sparingly soluble in neutral water. Its solubility is expected to increase significantly in

acidic (due to protonation of the amino group and pyridine nitrogen) and basic (due to

deprotonation of the hydroxyl group) aqueous solutions.

Organic Solvent Solubility: The compound is expected to show good solubility in polar aprotic

solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic

solvents such as methanol and ethanol, as indicated by its use in methanolic solutions

during synthesis.[2]

Acidity and Basicity (pKa)
The molecule possesses multiple ionizable centers, and its acid-base properties are complex.

Acidic Center (Pyridinol -OH): The hydroxyl group on the pyridine ring (a pyridinol) is acidic.

The strongly electron-withdrawing trifluoromethyl group at the ortho-position will significantly

increase the acidity (lower the pKa) of this proton compared to phenol (pKa ≈ 10). The pKa is

likely to be in the range of 6-8.

Basic Centers (Pyridine N and Amino -NH₂): The pyridine ring nitrogen and the exocyclic

amino group are both basic. The electron-withdrawing effects of the trifluoromethyl and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1399387?utm_src=pdf-body
https://patents.google.com/patent/WO2023118507A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydroxyl groups will decrease the basicity (lower the pKa of the conjugate acids) of both

nitrogen atoms compared to unsubstituted pyridine (pKa ≈ 5.2) and aniline (pKa ≈ 4.6). The

pyridine nitrogen is likely the more basic of the two.

Expected Spectroscopic Profile
Structural elucidation relies on standard spectroscopic techniques. While specific spectra are

not publicly available, a predictive analysis is provided below.

¹H NMR Spectroscopy:

Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.5 ppm), each

corresponding to the protons at the C-3 and C-6 positions. They would likely appear as

singlets or narrow doublets depending on through-space coupling.

-OH and -NH₂ Protons: Two broad singlets corresponding to the five exchangeable

protons of the -OH and -NH₂ groups. Their chemical shift would be highly dependent on

solvent and concentration.

¹³C NMR Spectroscopy:

Aromatic Carbons: Six distinct signals are expected for the six carbon atoms of the ring.

CF₃ Carbon: The carbon of the trifluoromethyl group would appear as a characteristic

quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy:

A singlet in the typical range for a -CF₃ group attached to an aromatic ring would confirm

the presence of this moiety.

Infrared (IR) Spectroscopy:

O-H and N-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹

corresponding to the stretching vibrations of the O-H and N-H bonds.

C-F Stretching: Strong, sharp absorption bands in the 1100-1300 cm⁻¹ region,

characteristic of C-F bond stretching in the trifluoromethyl group.
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Aromatic C=C/C=N Stretching: Several bands in the 1400-1650 cm⁻¹ region.

Standardized Experimental Protocols
To address the data gap for this compound, the following standardized protocols are provided

for the determination of its core physical properties.

Protocol for Melting Point Determination
The melting point provides a crucial indication of purity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Obtain Dry Sample

Load Sample into Capillary Tube
(1-2 mm height)

Place in Melting Point Apparatus

Heat Rapidly to ~15°C Below
Expected Melting Point

Reduce Heating Rate
(1-2°C per minute)

Record Temperature Range:
T₁: First drop of liquid appears

T₂: Entire sample is liquid

End: Report Melting Range (T₁-T₂)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent,

as solvents will depress and broaden the melting range.
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Loading: Finely powder a small amount of the solid. Pack the sample into a capillary tube to

a depth of 1-2 mm.

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

Heating: Heat rapidly to a temperature approximately 15 °C below the anticipated melting

point.

Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

Recording: Record the temperature at which the first liquid drop appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). A pure compound will

exhibit a sharp melting range of < 2 °C.

Protocol for Aqueous Solubility Determination (Shake-
Flask Method)
This method determines the equilibrium solubility of the compound in water.

System Preparation: Add an excess amount of the solid compound to a known volume of

deionized water in a sealed, screw-cap vial.

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a

shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the

excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles

are transferred.

Quantification: Analyze the concentration of the dissolved compound in the supernatant

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured

concentration and the volume of the sample.

Conclusion
5-Amino-2-(trifluoromethyl)pyridin-4-ol is a key heterocyclic building block with significant

potential in drug discovery. While detailed experimental characterization is not widely available,

its molecular structure provides a strong basis for predicting its physical properties. It is

anticipated to be a high-melting solid with limited aqueous solubility but good solubility in polar

organic solvents. Its amphoteric nature, with both acidic and basic centers, is a defining

feature. The standardized protocols provided herein offer a clear path for researchers to

experimentally validate these predicted properties, thereby enriching the public knowledge

base for this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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